molecular formula C20H20N4OS B2512358 N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 892438-43-6

N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2512358
CAS RN: 892438-43-6
M. Wt: 364.47
InChI Key: KVANZBUHOCSXBC-UHFFFAOYSA-N
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Description

N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a compound that has been extensively studied in scientific research. It is a thioacetamide derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Catalytic Synthesis of Heterocycles

A study by Gesmundo et al. (2015) presents a direct catalytic synthesis approach for γ-lactams and pyrrolidines from alkenes and activated unsaturated amides or protected unsaturated amines. This method employs a mesityl acridinium single electron photooxidant and a thiophenol cocatalyst under irradiation to forge these important classes of heterocycles with complete regiocontrol, suggesting a potential pathway for the synthesis of related compounds utilizing N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide as a precursor or intermediate (Gesmundo, Grandjean, & Nicewicz, 2015).

Antimicrobial Activity

The work by Fahim and Ismael (2019) investigates the synthesis and antimicrobial activity of novel sulphonamide derivatives, highlighting the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles. This research suggests potential antimicrobial applications for compounds synthesized through similar pathways, including those related to N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide, demonstrating good antimicrobial activity against various strains (Fahim & Ismael, 2019).

Enzyme Mimicry for Organic Transformations

Panda et al. (2008) describe high-spin iron(III) complexes that mimic the intradiol catechol dioxygenase enzyme, utilizing a facially bound [N2O] ligand for intradiol catechol cleavage. This study illustrates the potential of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in catalyzing similar oxidative transformations, contributing to synthetic applications in organic chemistry (Panda, John, Shaikh, & Ghosh, 2008).

Synthesis of Pyridine Derivatives with Insecticidal Activity

Research by Fadda et al. (2017) on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal activity against Spodoptera littoralis suggests another avenue for the application of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide. By utilizing it as a precursor or analog, similar compounds with potential insecticidal properties can be developed, targeting agricultural pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Catalytic Applications in Organic Synthesis

Tulloch et al. (2001) explore the structural diversity in pyridine N-functionalized carbene copper(I) complexes, which are excellent catalysts for the Heck arylation. This research points to potential catalytic uses of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in facilitating similar organic transformations, enhancing the efficiency of synthetic processes in medicinal chemistry and materials science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).

properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVANZBUHOCSXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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